1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

Description

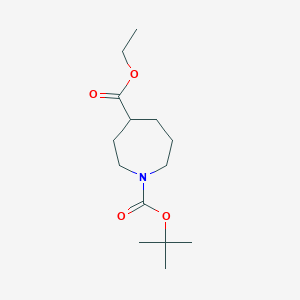

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7) is a seven-membered azepane ring derivative bearing two ester groups: a tert-butyl ester at position 1 and an ethyl ester at position 2.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl azepane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)11-7-6-9-15(10-8-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFVOHWJYYBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735702 | |

| Record name | 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912444-90-7 | |

| Record name | 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate typically involves the reaction of azepane derivatives with tert-butyl and ethyl groups under specific conditions. The synthetic route may include steps such as esterification, amidation, and cyclization. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .

Scientific Research Applications

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azepane Derivatives

1-tert-Butyl 4-methyl Azepane-1,4-dicarboxylate (CAS: 1259065-07-0)

- Molecular Formula: C₁₂H₂₁NO₄ (MW: 243.30 g/mol).

- Key Difference : Methyl ester at position 4 instead of ethyl.

1-tert-Butyl 4-ethyl 4-(Iodomethyl)piperidine-1,4-dicarboxylate (CAS: 213013-98-0)

Ring Size and Functional Group Modifications

tert-Butyl 3-(2-Ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 158602-35-8)

- Molecular Formula: C₁₂H₂₁NO₄ (MW: 243.30 g/mol).

- Key Difference : Four-membered azetidine ring with an ethoxycarbonylmethyl side chain.

- Impact : Higher ring strain in azetidine enhances reactivity in ring-opening reactions, but reduced stability compared to azepane derivatives .

Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (CAS: 882645-09-2)

- Molecular Formula : C₁₅H₂₆N₂O₄ (MW: 298.38 g/mol).

- Key Difference : Seven-membered diazepane ring with two tert-butyl esters.

Halogenated and Oxo Derivatives

1-tert-Butyl 4-ethyl 6-Fluoro-5-oxoazepane-1,4-dicarboxylate (CAS: 644982-11-6)

- Molecular Formula: C₁₃H₂₂FNO₅ (MW: 291.32 g/mol).

- Key Difference : Fluorine atom at position 6 and a ketone group at position 4.

- Impact : The electron-withdrawing fluorine and oxo group enhance electrophilicity, making this compound suitable for nucleophilic addition reactions .

1-tert-Butyl 4-ethyl 3,3-Difluoro-4-methylpiperidine-1,4-dicarboxylate

Table 1: Key Properties of Selected Compounds

Biological Activity

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate is a nitrogen-containing heterocyclic compound characterized by its unique azepane ring structure. This compound, with the molecular formula and a molecular weight of approximately 271.36 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural features of this compound are significant for its biological activity:

- Azepane Ring : A seven-membered ring that includes one nitrogen atom, which can influence the compound's interaction with biological systems.

- Carboxylate Groups : Located at the 1 and 4 positions, these groups are known to enhance reactivity and facilitate various chemical modifications.

- tert-Butyl Group : This bulky group contributes to the steric properties of the molecule, potentially affecting its pharmacokinetics and bioavailability.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

- Antimicrobial Activity : Some azepane derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Antitumor Properties : Preliminary studies indicate that certain derivatives may inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents.

The biological activity of this compound may stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carboxylic acid groups can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Receptor Interaction : The compound may engage with various receptors in the body, influencing signaling pathways related to inflammation, pain, or cancer.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate | C13H23NO4 | Contains a methyl group instead of an ethyl group |

| 1-tert-butyl 5-oxoazepane-1,4-dicarboxylate | C13H21NO5 | Features a keto group at position 5 |

| Ethyl N-Boc-piperidine-4-carboxylate | C14H23NO5 | Contains a Boc (tert-butoxycarbonyl) protective group |

Q & A

Basic: What are the critical steps for synthesizing 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions with precise temperature and reagent control. For example:

- Step 1 : Use of lithium diisopropylamide (LDA) in tetrahydrofuran/hexane at −78°C to −71°C for deprotonation (2 hours) .

- Step 2 : Acidic hydrolysis (HCl in 1,4-dioxane, 25 hours at 20–50°C) to cleave protective groups .

- Step 3 : Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres (40–100°C, 5.5 hours) for carboxylation .

Yields depend on factors like catalyst selection, solvent purity, and temperature gradients. For instance, Pd catalysts in tert-butyl alcohol improve carboxylation efficiency (~89% yield in Step 1 of ) .

Advanced: How can reaction conditions be systematically optimized to improve yield and selectivity?

Answer:

Employ factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratios):

- Example : A 2³ factorial design (temperature, catalyst concentration, reaction time) can identify optimal conditions for palladium-mediated steps .

- Computational pre-screening : Quantum chemical calculations (e.g., density functional theory) predict transition states to prioritize experimental conditions, reducing trial-and-error approaches .

shows that adjusting NaH/DMF ratios (0°C to 20°C) increased iodomethylation efficiency from 34% to 99% in later steps .

Advanced: How can computational methods resolve contradictions in spectroscopic data for structural elucidation?

Answer:

- NMR prediction software (e.g., ACD/Labs or Gaussian) simulates spectra for hypothetical stereoisomers, comparing them with experimental data to validate structures .

- Case study : Discrepancies in NOE (Nuclear Overhauser Effect) signals for axial vs. equatorial substituents can be resolved by molecular dynamics simulations .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR for backbone structure (e.g., tert-butyl δ ~1.4 ppm; ester carbonyls δ ~170 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for absolute stereochemistry determination, critical for azepane ring conformation studies .

Advanced: How does solvent choice impact the stability of this compound during storage?

Answer:

- Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the compound by reducing hydrolysis. notes that storage at −20°C in anhydrous DMF under nitrogen prevents degradation .

- Avoid protic solvents : Methanol/water mixtures accelerate ester hydrolysis (see Step 3 in , where HCl/MeOH at 100°C cleaves tert-butyl groups) .

Advanced: What methodologies address challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., LDA-mediated deprotonation) .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, ensuring consistency during Pd-catalyzed steps .

highlights scalability risks in multi-step reactions, where prolonged heating (e.g., 93–96°C for 17 hours in Step 5) requires precise pressure control .

Basic: How should researchers handle safety concerns related to intermediates in the synthesis?

Answer:

- Intermediate toxicity : Use fume hoods and personal protective equipment (PPE) for iodomethyl derivatives (Step 4, ), which are potential alkylating agents .

- Waste management : Quench reactive intermediates (e.g., LiAlH4 residues) with isopropanol/water before disposal .

Advanced: What strategies validate the mechanistic pathway of Pd-catalyzed carboxylation?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .

- In-situ spectroscopy : Raman or XAFS probes monitor Pd oxidation states during catalysis (e.g., Pd⁰ to Pd²⁺ transitions in Step 4, ) .

Basic: How is chromatographic purity assessed, and what thresholds are acceptable for publication?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to quantify purity. Most journals require ≥95% purity for biological testing .

- TLC : Ethyl acetate/hexane (3:7) as mobile phase; Rf ≈ 0.4 for the target compound .

Advanced: How can machine learning models predict novel derivatives of this compound for SAR studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.